(E)-N-Benzyl-1-(pyridin-4-yl)methanimine
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Overview
Description
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is a chemical compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine typically involves the condensation reaction between benzylamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form coordination bonds with metal ions, which can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-pyridin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]methanimine
- 1,4-bis(4-pyridyl)-2,3-diaza-1,3-dutadiene
- 4-Pyridinecarbaldehyde (4-pyridinylmethylene)hydrazone
Uniqueness
(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct chemical and biological properties
Properties
CAS No. |
72954-83-7 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-benzyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C13H12N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,11H,10H2 |
InChI Key |
HWVAYMNSJPBSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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